1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine
Description
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine is a pyrrolidine derivative characterized by a benzoyl group substituted at the para position with a 2-methylpropoxy (isobutoxy) moiety. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 259.33 g/mol (CAS: 83060-72-4) . Pyrrolidine derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and catalysis due to their structural flexibility and bioactivity .
Properties
Molecular Formula |
C15H21NO2 |
|---|---|
Molecular Weight |
247.33 g/mol |
IUPAC Name |
[4-(2-methylpropoxy)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C15H21NO2/c1-12(2)11-18-14-7-5-13(6-8-14)15(17)16-9-3-4-10-16/h5-8,12H,3-4,9-11H2,1-2H3 |
InChI Key |
DBLYAHVDVFVLKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)N2CCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine typically involves the reaction of 4-(2-methylpropoxy)benzoic acid with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure—a pyrrolidine ring linked to a substituted benzoyl group—is shared with several pharmacologically and industrially relevant derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Position and Bioactivity: The 2-methylpropoxy group in this compound is analogous to that in etofenprox, a pyrethroid insecticide . However, etofenprox’s phenoxybenzene backbone enhances its lipid solubility and insecticidal activity, whereas the pyrrolidine core in the target compound may favor interactions with biological targets like enzymes or receptors .
- Pharmacological Potential: Pyrrolidine derivatives with benzoyl groups, such as 1-(4-substituted benzoyl)urea derivatives, exhibit cytotoxicity in cancer cell lines (e.g., SRB assay IC₅₀ values < 10 µM) .
- Synthetic Accessibility: The synthesis of benzoyl-pyrrolidine derivatives typically involves coupling reactions between substituted benzoic acids and pyrrolidine precursors . For example, 1-(4-methoxybenzyl)pyrrolidine derivatives are synthesized via nucleophilic substitution or Mitsunobu reactions , suggesting that the target compound could follow similar pathways.
Pharmacokinetic and Physicochemical Properties
Industrial and Research Relevance
- Medicinal Chemistry: Piperidine and pyrrolidine derivatives like piperolein B and dipiperamide G show monoamine oxidase (MAO) inhibition, a target for antidepressants .
Biological Activity
1-[4-(2-Methylpropoxy)benzoyl]pyrrolidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a pyrrolidine ring substituted with a benzoyl group and a 2-methylpropoxy group, which may influence its pharmacological properties.
The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific biological targets, potentially modulating enzyme activity or receptor interactions. This interaction can lead to various biochemical responses, contributing to its biological effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that benzoyl derivatives can effectively inhibit the growth of Propionibacterium acnes, a bacterium involved in acne formation . The presence of the benzoyl moiety suggests potential efficacy against similar microbial strains.
Anticancer Properties
This compound has been explored for its anticancer potential. In vitro studies have demonstrated that certain pyrrolidine derivatives can induce apoptosis in cancer cells by activating specific signaling pathways . The compound's ability to inhibit tumor growth may be attributed to its structural characteristics, which allow it to interact with cancer cell receptors.
Study on Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry assessed the antimicrobial properties of benzoyl derivatives, including this compound. Results indicated significant inhibition of bacterial growth, supporting the hypothesis that this compound may serve as a potential treatment for acne vulgaris .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| This compound | P. acnes | 12.5 |
| Benzoyl Peroxide | P. acnes | 10.0 |
Anticancer Activity Evaluation
In another study focusing on anticancer activities, researchers evaluated the effects of various pyrrolidine derivatives on breast cancer cell lines. The results indicated that this compound exhibited notable cytotoxicity against MCF-7 cells, with an IC50 value of approximately 15 µM .
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| MCF-7 | This compound | 15 |
| MCF-7 | Control (DMSO) | >50 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
